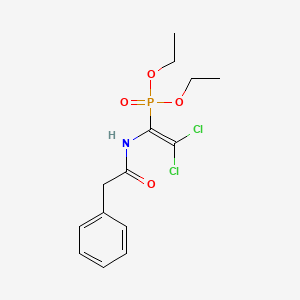

N-(2,2-dichloro-1-diethoxyphosphorylethenyl)-2-phenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,2-dichloro-1-diethoxyphosphorylethenyl)-2-phenylacetamide is a useful research compound. Its molecular formula is C14H18Cl2NO4P and its molecular weight is 366.17. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chloroacetamide Herbicides

Chloroacetamides, including alachlor and metolachlor, are selective herbicides used to control annual grasses and broad-leaved weeds in crops like cotton, maize, and soybeans. They operate by inhibiting fatty acid synthesis in plants, affecting their growth and survival. Studies have explored their metabolic pathways in both human and rat liver microsomes, highlighting the complex metabolic activation these compounds undergo, potentially leading to carcinogenic outcomes. These findings underscore the importance of understanding the metabolic fate of chloroacetamides to assess their environmental and health impacts (Coleman et al., 2000).

Anticonvulsant and Antimicrobial Activities

Research into the derivatives of chloroacetamide and similar compounds has revealed potential anticonvulsant and antimicrobial activities. For instance, omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives have shown promising results against seizures induced by maximal electroshock, with one derivative highlighted for its efficacy. This suggests that modifications to the chloroacetamide structure could yield compounds with significant bioactive properties (Aktürk et al., 2002).

Molecular Structures and Interactions

Studies on the molecular structures and interactions of halogenated N,2-diarylacetamides, including chloro-substituted variants, contribute to our understanding of their physical and chemical behaviors. These investigations provide insights into how modifications to the chloroacetamide core can influence molecular conformation, hydrogen bonding, and overall stability, which are crucial for designing compounds with desired biological or chemical properties (Nayak et al., 2014).

Environmental Fate and Biodegradation

The environmental persistence and biodegradation pathways of chloroacetamide herbicides, such as alachlor, have been a subject of study. Research on the biodegradation of alachlor by isolated bacterial strains offers promising avenues for mitigating environmental contamination. Identifying bacteria capable of degrading alachlor and elucidating their metabolic pathways can help develop bioremediation strategies to address pollution from chloroacetamide herbicides (Lee & Kim, 2022).

Wirkmechanismus

Target of Action

The primary targets of diethyl (2,2-dichloro-1-(2-phenylacetamido)vinyl)phosphonate are Diacylglycerol acyltransferase/mycolyltransferase Ag85C and Cholinesterase . These enzymes play crucial roles in various biological processes. For instance, Ag85C is responsible for the high affinity of mycobacteria to fibronectin, a large adhesive glycoprotein .

Mode of Action

It is known that phosphonate compounds often act as inhibitors of enzymes, disrupting their normal function . The compound may interact with its targets, leading to changes in their activity and thus affecting the overall biological processes they are involved in.

Biochemical Pathways

Given its targets, it is likely that it impacts pathways involvingmycobacterial adhesion and cholinergic signaling .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with its targets. By inhibiting the function of specific enzymes, it can disrupt normal cellular processes, potentially leading to various biological effects .

Eigenschaften

IUPAC Name |

N-(2,2-dichloro-1-diethoxyphosphorylethenyl)-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18Cl2NO4P/c1-3-20-22(19,21-4-2)14(13(15)16)17-12(18)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJFIOKHOMPAMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(=C(Cl)Cl)NC(=O)CC1=CC=CC=C1)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2NO4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((3,4-dimethoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2748326.png)

![1-(3-bromobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2748330.png)

![N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2748331.png)

![2-Chloro-5-[(2-naphthylsulfanyl)methyl]-1,3-thiazole](/img/structure/B2748332.png)

![N-(2-(6-((1-phenylethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2748334.png)

![2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2748335.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2748336.png)

![2-Methoxy-4-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl-phenyl 3-methylbenzoate](/img/structure/B2748339.png)